![molecular formula C25H29N5O4S B2733374 2-[4-(ethoxyacetyl)piperazin-1-yl]-4-methylpyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1251598-82-9](/img/structure/B2733374.png)

2-[4-(ethoxyacetyl)piperazin-1-yl]-4-methylpyrido[2,3-b]pyrazin-3(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

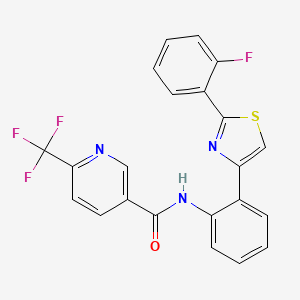

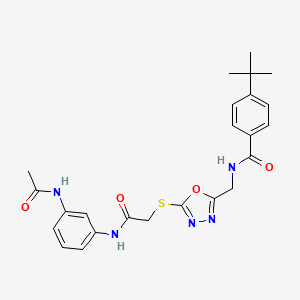

While there is no direct information available on the synthesis of this specific compound, there are related studies on the synthesis of structurally similar compounds. For instance, a study on the synthesis of novel 3-(piperazin-1-yl)-1,2-benzothiazole derivatives and another study on the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives provide insights into possible synthetic routes. These compounds were synthesized through a multi-step procedure and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Aplicaciones Científicas De Investigación

- Visible-light-promoted Glycosylation : Researchers have developed a novel glycosylation method using visible light and 3,5-dimethoxyphenyl glycoside as the donor. This protocol enables the synthesis of both O-glycosides and N-glycosides in moderate to excellent yields. A wide range of O-nucleophiles and nucleobases can serve as glycosyl acceptors in this process .

- N-9 Substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine Derivatives : A series of compounds with N-9 substitution were synthesized, including derivatives of 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine. These compounds were evaluated for their anticancer activity against human cancer cell lines. Some of the synthesized compounds exhibited promising anticancer effects .

- Laccase-Catalyzed Iodide Oxidation : Methyl 4-hydroxy-3,5-dimethoxybenzoate (a related compound) has been studied in the context of laccase-catalyzed iodide oxidation. This reaction involves the interaction of the compound with oxidized laccase, leading to the production of triiodide. Although not directly related to the compound , it highlights the potential for biological interactions involving similar structures .

Glycosylation Reactions

Anticancer Activity

Biological Interactions

Propiedades

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O4S/c1-32-20-6-4-19(5-7-20)29-8-10-30(11-9-29)23-15-25(27-17-26-23)35-16-24(31)28-18-12-21(33-2)14-22(13-18)34-3/h4-7,12-15,17H,8-11,16H2,1-3H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZURFDVBCMANV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2733301.png)

![2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2733305.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2733308.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2733309.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9H-xanthene-9-carboxamide](/img/structure/B2733311.png)

![N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide](/img/structure/B2733312.png)